molecular formula C11H8O4S B1445670 [5-(2-Furoyl)-2-thienyl]acetic acid CAS No. 1447966-09-7

[5-(2-Furoyl)-2-thienyl]acetic acid

Cat. No. B1445670
M. Wt: 236.25 g/mol
InChI Key: DOPOMKQLDQGSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-(2-Furoyl)-2-thienyl]acetic acid” is a chemical compound with the molecular formula C11H8O4S and a molecular weight of 236.24 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “[5-(2-Furoyl)-2-thienyl]acetic acid” is represented by the formula C11H8O4S . The exact structure would require more specific information or advanced tools to determine.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[5-(2-Furoyl)-2-thienyl]acetic acid” are not fully detailed in the available resources. It’s known that the compound has a molecular weight of 236.24 , but other properties like boiling point, melting point, and solubility are not specified.

Scientific Research Applications

  • Microbial Degradation of Furanic Compounds

    • Field : Applied Microbiology and Biotechnology .
    • Application : The microbial metabolism of furanic compounds, especially furfural and 5-hydroxymethylfurfural (HMF), is gaining interest due to their occurrence in lignocellulosic hydrolysates . These compounds are also widespread in nature and in human processed foods, and are produced in industry .
    • Methods : Microorganisms degrade furanic compounds through a variety of defense mechanisms, such as the oxidation and/or reduction to the furanic alcohol and acid forms . These reactions constitute the initial steps of the biological pathways for furfural and HMF degradation .
    • Results : The genetic and biochemical characterization of the microbial metabolism of furanic compounds holds great promises for industrial applications such as the biodetoxifcation of lignocellulosic hydrolysates and the production of value-added compounds such as 2,5-furandicarboxylic acid .
  • Degradation Pathways of Furfural and 5-(Hydroxymethyl)Furfural

    • Field : Industrial Fermentation .
    • Application : The degradation pathways of furfural and 5-(hydroxymethyl)furfural (HMF) by Cupriavidus basilensis HMF14 are being studied . These pathways are important for the detoxification of lignocellulosic hydrolysates, which contain these toxic furan derivatives .
    • Methods : The first step of the proposed pathway involves an acyl-CoA synthetase to produce 2-furoyl-CoA from 2-furoic acid .
    • Results : The identification of these pathways enabled the construction of an HMF and furfural-metabolizing Pseudomonas putida .
  • 2-Furoic Acid

    • Field : Food Science .
    • Application : 2-Furoic acid is most widely encountered in food products as a preservative and a flavouring agent, where it imparts a sweet, earthy flavour .
    • Methods : The compound can be synthesized by the oxidation of either furfuryl alcohol or furfural .
    • Results : The current industrial route involves the Cannizaro reaction of furfural in an aqueous NaOH solution .
  • 2-Furoic Acid

    • Field : Food Science .
    • Application : 2-Furoic acid is most widely encountered in food products as a preservative and a flavouring agent, where it imparts a sweet, earthy flavour .
    • Methods : The compound can be synthesized by the oxidation of either furfuryl alcohol or furfural .
    • Results : The current industrial route involves the Cannizaro reaction of furfural in an aqueous NaOH solution .

properties

IUPAC Name

2-[5-(furan-2-carbonyl)thiophen-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4S/c12-10(13)6-7-3-4-9(16-7)11(14)8-2-1-5-15-8/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPOMKQLDQGSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Furoyl)-2-thienyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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